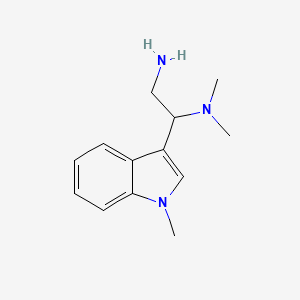

N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine

Übersicht

Beschreibung

N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine is a chemical compound with the following properties:

- Molecular Formula : C<sub>17</sub>H<sub>14</sub>N<sub>3</sub>O<sub>2</sub>Cl

- Melting Point : 211–213°C

- FT-IR Peaks (ν max/cm<sup>-1</sup>):

- 3061 (Ar-H stretch)

- 1538 (Ar-C stretch)

- 3369 (NH stretch)

- 1646 (NH bend)

- 1705 (C=O stretch)

- 689 (Cl)

- 1H-NMR Peaks (500 MHz, CDCl<sub>3</sub>, δ ppm):

- δ 4.69 (s, 2H, CH<sub>2</sub>-H)

- δ 6.68 (d, 2H, J = 10.3 Hz, CH-H)

- δ 7.27 (s, 4H, Ar-H)

- δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H)

- δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H)

- δ 8.25 (s, 1H, NH-H)

- δ 9.10 (s, 1H, NOH-H)

- ESI-MS Peaks (m/z, %) :

- 327 (57) [M+]

- 329 (21) [M+ +2]

- 267 (37)

- 201 (45)

- 159 (26)

- 115 (100)

- 77 (37)

- 39 (26)

- Yield : 89%

Synthesis Analysis

The compound is synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures are characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis.

Molecular Structure Analysis

The compound features an indole nucleus with additional substituents. The presence of halogens in the phenyl ring (e.g., compound 3j, 3a, and 3k) contributes to its antioxidant activity.

Chemical Reactions Analysis

The compound’s chemical reactivity and potential reactions depend on its functional groups. Further studies are needed to explore its reactivity with other compounds.

Physical And Chemical Properties Analysis

- Melting Point : 211–213°C

- Solubility : Highly soluble in water and other polar solvents

- Tautomeric Forms : Exhibits two equivalent tautomeric forms due to positive charges on nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Formation of Indole Trimers in Vilsmeier Type Reactions : Research by Aghazadeh (2019) explored the reaction of indole with complexes formed from 1,3-dimethylimidazolidin-2-one or N-methyloxindole with phosphorus oxychloride. This study revealed the formation of new products including N1,N2-dimethyl-N1-[tri-(1H-indol-3-yl)methyl]ethane-1,2-diamine, showcasing a novel reaction pathway in organic chemistry (Aghazadeh, 2019).

Synthesis and Characterization of Metal Complexes : Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on ethanediamine derivatives, demonstrating their effectiveness in polymerization reactions. This research is significant in the field of catalysis and materials science (Kang, Cho, Nayab, & Jeong, 2019).

Pharmacological Evaluation of Indolylsulfonamide Amines : Nirogi et al. (2015) designed and synthesized a series of indolylsulfonamide amines, including N′-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines, for evaluation as 5-HT6 receptor ligands. Their findings contribute to the development of new pharmacological agents (Nirogi, Bandyala, Reballi, Konda, Daulatabad, & Khagga, 2015).

Catalytic Activity of Acidic Ionic Liquids : A study by Zare et al. (2017) involved the reaction of N1,N1,N2,N2-tetramethylethane-1,2-diamine with chlorosulfonic acid to create a new acidic ionic liquid. This research is relevant for understanding new catalysts in organic synthesis (Zare, Sharif, Arghoon, Ghasemi, Dehghani, Ahmad-Zadeh, & Zarei, 2017).

Nitric Oxide Sensors Based on Copper(II) Complexes : Kumar et al. (2013) synthesized Cu(II) complexes with N-donor ligands, including N1,N1-dimethylethane-1,2-diamine, and studied their reaction with nitric oxide. This work contributes to the development of sensors and analytical techniques (Kumar, Kalita, & Mondal, 2013).

Zukünftige Richtungen

- Investigate the compound’s pharmacological activities beyond antioxidant properties.

- Explore its potential as a drug candidate, considering its indole-based core.

- Conduct toxicity studies and assess its safety profile.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(1-methylindol-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-15(2)13(8-14)11-9-16(3)12-7-5-4-6-10(11)12/h4-7,9,13H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZKBTKAHBXKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)